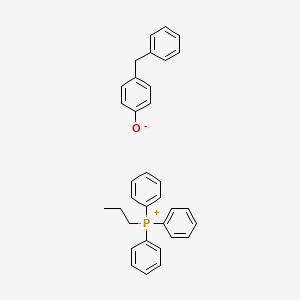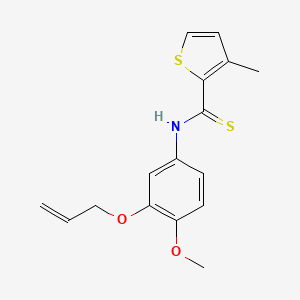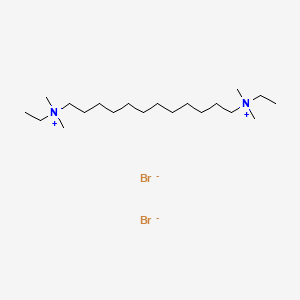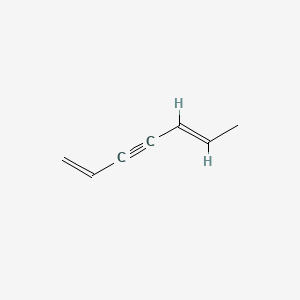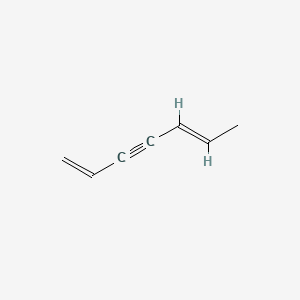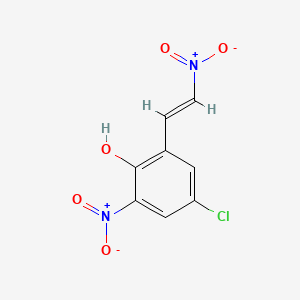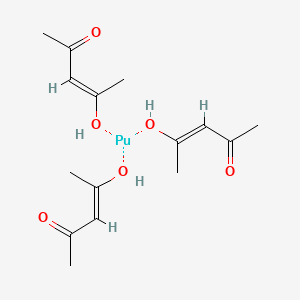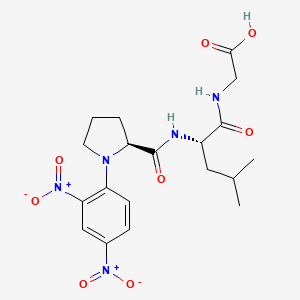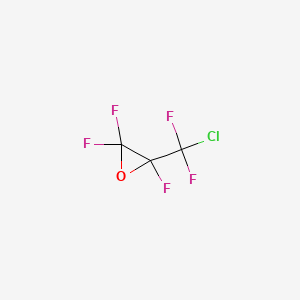
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- is a specialized organic compound belonging to the class of epoxides. Epoxides, also known as oxiranes, are three-membered cyclic ethers characterized by an oxygen atom bonded to two adjacent carbon atoms. This particular compound is notable for its unique substitution pattern, which includes chlorodifluoromethyl and trifluoromethyl groups, making it a subject of interest in various chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes typically involves the oxidation of alkenes. For Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro-, the preparation can be achieved through the epoxidation of the corresponding alkene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the use of catalytic systems. For instance, the catalytic oxidation of ethylene to produce ethylene oxide is a well-established method. Similar catalytic processes can be adapted for the synthesis of more complex oxiranes, including Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro-, using tailored catalysts and optimized reaction conditions .
化学反応の分析
Types of Reactions
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the ring strain in the three-membered oxirane ring, it readily undergoes nucleophilic ring-opening reactions. Common nucleophiles include amines, alcohols, and carboxylic acids.
Substitution Reactions: The presence of halogen and fluorine substituents allows for substitution reactions, particularly under the influence of strong bases or nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are frequently used in ring-opening reactions.
Catalysts: Lewis acids such as boron trifluoride (BF3) can catalyze the ring-opening reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and other inert solvents are commonly used.
Major Products
The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a β-amino alcohol, while reaction with a carboxylic acid would produce a β-hydroxy ester .
科学的研究の応用
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
作用機序
The mechanism of action of Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- primarily involves its ability to undergo ring-opening reactions. The strained oxirane ring is highly reactive, allowing it to interact with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems, where the compound can modify biomolecules or act as a precursor to more complex structures .
類似化合物との比較
Similar Compounds
Ethylene Oxide: The simplest oxirane, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another common oxirane, used in the production of polyurethane plastics.
Epichlorohydrin: Used in the production of epoxy resins and as a precursor to glycerol.
Uniqueness
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorodifluoromethyl and trifluoromethyl groups enhances its reactivity and stability, making it suitable for specialized applications that simpler oxiranes cannot fulfill .
特性
CAS番号 |
5068-87-1 |
|---|---|
分子式 |
C3ClF5O |
分子量 |
182.47 g/mol |
IUPAC名 |
2-[chloro(difluoro)methyl]-2,3,3-trifluorooxirane |
InChI |
InChI=1S/C3ClF5O/c4-2(6,7)1(5)3(8,9)10-1 |
InChIキー |
YMAFMCIPUPVXCB-UHFFFAOYSA-N |
正規SMILES |
C1(C(O1)(F)F)(C(F)(F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



